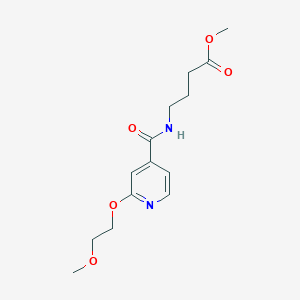![molecular formula C14H14BrNO2 B2380055 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide CAS No. 902172-67-2](/img/structure/B2380055.png)
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazinium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyridine derivative with an oxazinium precursor in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized products .
科学的研究の応用
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar structure but different functional groups.
1-Phenyl-3-hydroxy-1,2,4-triazole: Another heterocyclic compound with distinct chemical properties.
4-Hydroxy-2-quinolone: A compound with a quinolone ring system that shares some similarities in reactivity.
Uniqueness
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide is unique due to its specific ring structure and the presence of both hydroxyl and phenyl groups.
特性
IUPAC Name |
3-phenyl-1,4-dihydropyrido[2,1-c][1,4]oxazin-5-ium-3-ol;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BrH/c16-14(12-6-2-1-3-7-12)11-15-9-5-4-8-13(15)10-17-14;/h1-9,16H,10-11H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPCTUYQAJOAN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=[N+]2CC(O1)(C3=CC=CC=C3)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)

![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)




